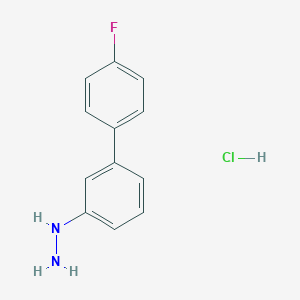
(4'-Fluoro-biphenyl-3-yl)-hydrazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4’-Fluoro-biphenyl-3-yl)-hydrazine hydrochloride is a chemical compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a fluorine atom at the 4’ position of the biphenyl structure and a hydrazine group at the 3’ position, forming a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4’-Fluoro-biphenyl-3-yl)-hydrazine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4’-fluoro-biphenyl-3-carboxylic acid.
Reduction: The carboxylic acid group is reduced to an aldehyde using a reducing agent such as lithium aluminum hydride (LiAlH4).
Hydrazine Formation: The aldehyde is then reacted with hydrazine hydrate to form the hydrazine derivative.
Hydrochloride Formation: Finally, the hydrazine derivative is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of (4’-Fluoro-biphenyl-3-yl)-hydrazine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including temperature control, solvent selection, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4’-Fluoro-biphenyl-3-yl)-hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azides or other nitrogen-containing compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction may produce amines.
Scientific Research Applications
(4’-Fluoro-biphenyl-3-yl)-hydrazine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4’-Fluoro-biphenyl-3-yl)-hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the fluorine atom can enhance the compound’s binding affinity to specific targets, increasing its potency.
Comparison with Similar Compounds
Similar Compounds
- (4’-Fluoro-biphenyl-3-yl)-acetic acid
- (3’-Fluoro-biphenyl-4-yl)-acetic acid
Uniqueness
(4’-Fluoro-biphenyl-3-yl)-hydrazine hydrochloride is unique due to the presence of both a fluorine atom and a hydrazine group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a combination of properties that make it valuable for specific research applications.
Properties
Molecular Formula |
C12H12ClFN2 |
|---|---|
Molecular Weight |
238.69 g/mol |
IUPAC Name |
[3-(4-fluorophenyl)phenyl]hydrazine;hydrochloride |
InChI |
InChI=1S/C12H11FN2.ClH/c13-11-6-4-9(5-7-11)10-2-1-3-12(8-10)15-14;/h1-8,15H,14H2;1H |
InChI Key |
QWDWKCNUCPHPQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NN)C2=CC=C(C=C2)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[(10R,13R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14780719.png)
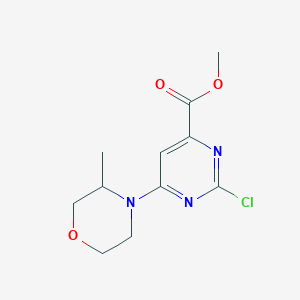
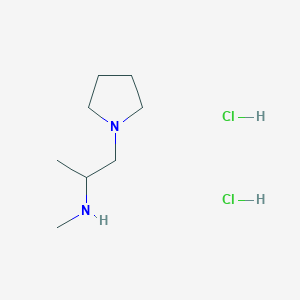

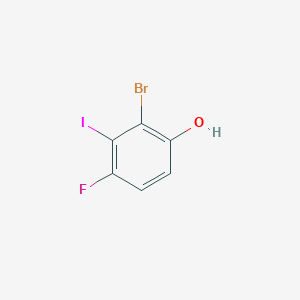
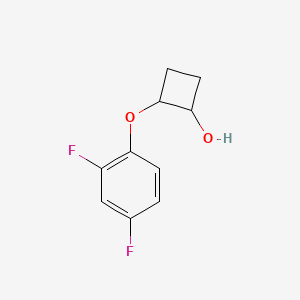
![2-[(4R)-4,5-Dihydro-4-phenyl-2-oxazolyl]-6-(phenylmethyl)pyridine](/img/structure/B14780748.png)
![2-(3-(2-Bromophenyl)bicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14780753.png)
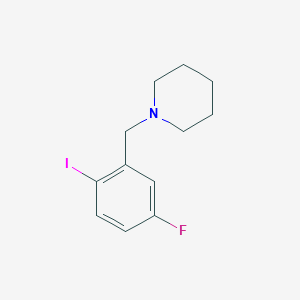
![(2S)-2-amino-N-cyclopropyl-3-methyl-N-[(pyrazin-2-yl)methyl]butanamide](/img/structure/B14780767.png)
